

Technical Guide: Spectroscopic Data & Characterization of (2-Ethylbutyl)boronic Acid[1]

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Compound of Interest

Compound Name: (2-ethylbutyl)boronic acid

CAS No.: 140614-19-3

Cat. No.: B1279147

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Executive Summary & Compound Identity

Target Molecule: **(2-Ethylbutyl)boronic acid** CAS Registry Number: 140614-19-3 Chemical Formula: C

H

BO

Molecular Weight: 130.00 g/mol [1][2][3]

(2-Ethylbutyl)boronic acid is a branched alkyl boronic acid featuring a sterically demanding isostere of the leucine side chain. Unlike linear alkyl boronates, the

-branching (two ethyl groups at the

-position relative to boron) imparts significant lipophilicity and steric bulk, making it a critical motif in the design of proteasome inhibitors (e.g., "super-leucine" analogs) and a challenging substrate for Suzuki-Miyaura cross-couplings.

This guide provides a rigorous spectroscopic profile, distinguishing the monomeric acid from its spontaneously formed boroxine anhydride, and outlines protocols for its analysis in pharmaceutical workflows.

Structural Dynamics & Handling

Alkyl boronic acids exist in a dynamic equilibrium between the free boronic acid (monomer) and the cyclic trimeric boroxine (anhydride). This equilibrium is solvent- and concentration-dependent, significantly affecting spectroscopic data.^[1]

The Boroxine Equilibrium

In non-polar solvents (e.g., CDCl₃)

, the equilibrium shifts toward the boroxine. In polar, hydrogen-bond-accepting solvents (e.g., DMSO-d₆

, MeOH-d₄

) or in the presence of D

O, the monomer is favored.

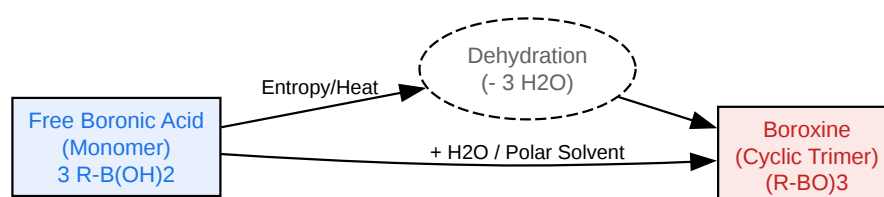


Figure 1: Dynamic Equilibrium between (2-ethylbutyl)boronic acid and its boroxine anhydride.

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[1]

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection:

- DMSO-d

+ 1% D

O: Recommended for characterization. Promotes monomer formation, sharpening the boron-attached methylene signals.

- CDCl

: Not recommended for quantitative purity analysis due to boroxine broadening, but useful for observing the equilibrium state.

Predicted

H NMR Data (400 MHz, DMSO-d

)

Position	Group	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Structural Insight
B-OH	Hydroxyl	7.40 - 7.60	s (broad)	2H	-	Disappears with D O shake.[1]
	B-CH	0.65 - 0.75	d	2H	~7.0	Highly shielded by Boron (quadrupolar broadening possible). [1]
	CH	1.35 - 1.45	m	1H	-	Methine proton at the branch point.[1]
	CH (Ethyl)	1.20 - 1.30	m	4H	-	Methylene protons of the ethyl groups.[1]
	CH (Ethyl)	0.80 - 0.85	t	6H	~7.4	Terminal methyls; diagnostic triplet.[1]

C NMR Data (100 MHz, DMSO-d

)

- C-

(B-CH

):

~20-22 ppm.[1] Note: Carbon atoms directly attached to boron often appear as very broad, low-intensity bumps or are invisible due to

B quadrupole relaxation.[1]

- C-

(CH):

~38-40 ppm.[1]

- C-

(CH

):

~25-27 ppm.[1]

- C-

(CH

):

~10-12 ppm.[1]

B NMR Data (128 MHz)

Critical for assessing the monomer/boroxine ratio.

- Monomer (Acid):

32 - 34 ppm (Broad singlet).[1]

- Trimer (Boroxine):

28 - 30 ppm (Broad singlet).[1]

- Tetrahedral Adduct (if base present):

0 - 5 ppm (Sharp singlet).[1]

Mass Spectrometry (MS)[1]

Boronic acids are notoriously difficult to ionize intact in standard ESI+ due to dehydration. Negative mode (ESI-) or derivatization is preferred.[1]

Isotope Pattern: Boron has two stable isotopes:

B (19.9%) and

B (80.1%). Mass spectra will display a characteristic "split" peak pattern, with the M peak (B) being approx. 4x the intensity of the M-1 peak (B).[1]

Key Fragments (ESI- Mode):

- [M-H]

:

129.1 (Parent ion, often weak).

- [M + HCOO]

:

175.1 (Formate adduct, often the base peak in formate buffers).

- [2M - H]

: Dimer formation is common in the source.[1]

Infrared Spectroscopy (FT-IR)

- O-H Stretch: 3200–3400 cm

(Broad, strong H-bonding).[1]

- C-H Stretch: 2850–2960 cm

(Alkyl C-H, strong).

- B-O Stretch: 1330–1380 cm

(Strong, characteristic of boronic acids).

- C-B Stretch: 1000–1100 cm

(Moderate).[1]

Experimental Protocols

Analytical Purity Workflow

This protocol ensures accurate quantification by forcing the boroxine-to-monomer conversion before analysis.[1]

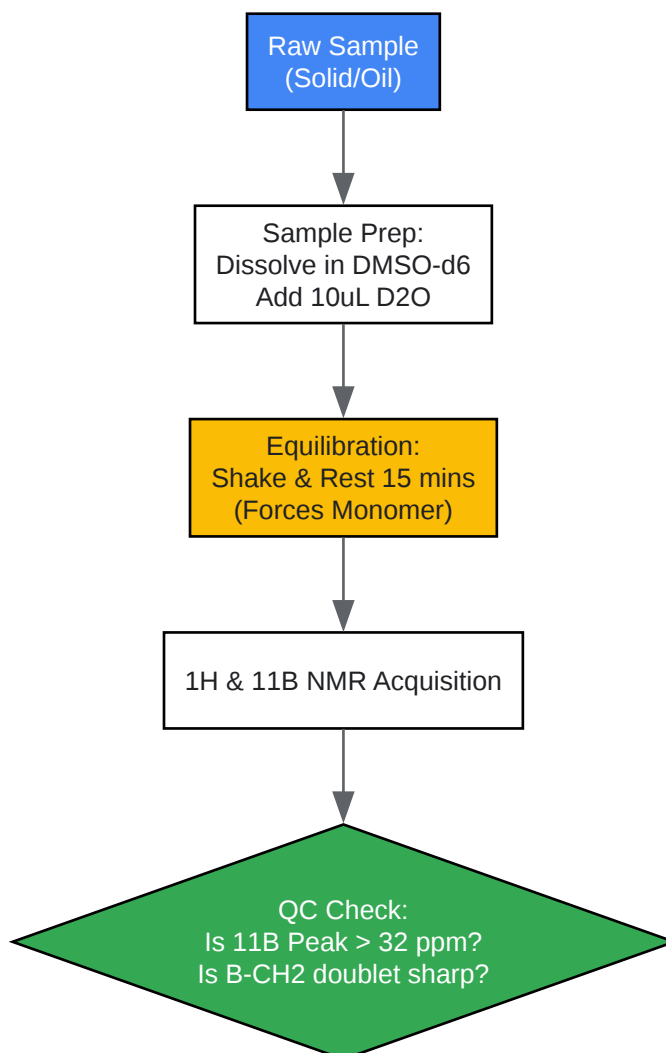


Figure 2: NMR Sample Preparation Workflow for Alkyl Boronic Acids

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Synthesis via Decarboxylative Borylation

The most robust modern route to **(2-ethylbutyl)boronic acid** avoids unstable alkyl halide intermediates by utilizing the corresponding carboxylic acid (2-ethylbutyric acid).[1]

- Activation: Convert 2-ethylbutyric acid to the N-hydroxyphthalimide (NHPI) ester using DIC/DMAP.
- Borylation: React the NHPI ester with bis(pinacolato)diboron (B

pin

) using a Nickel catalyst (e.g., NiCl

glyme) and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine).[1]

- Hydrolysis: Treat the resulting pinacol ester with NaIO

/NH

OAc in Acetone/Water to cleave the pinacol group, yielding the free boronic acid.

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